1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group, a hydroxyl group, and a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxybenzoic acid.
Formation of Cyclobutane Ring: The cyclobutane ring is formed through a [2+2] cycloaddition reaction involving an appropriate alkene.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: Shares the 5-chloro-2-methoxyphenyl group but differs in the presence of a pyrazinyl urea moiety.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Contains a similar phenyl ring with a chlorine and methoxy substitution but differs in the presence of an acetamide group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H13ClO4 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO4/c1-17-10-3-2-7(13)4-9(10)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16) |
InChI Key |
RGYSXWGZHMVEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
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